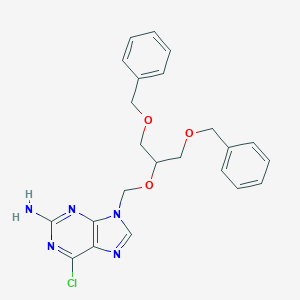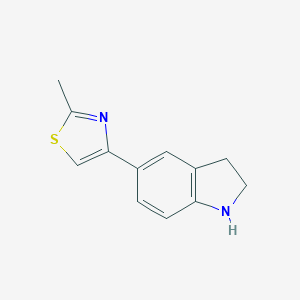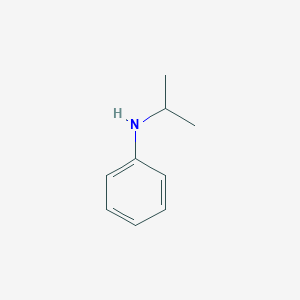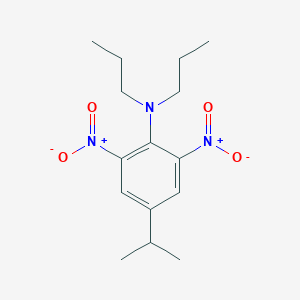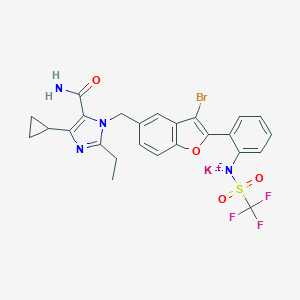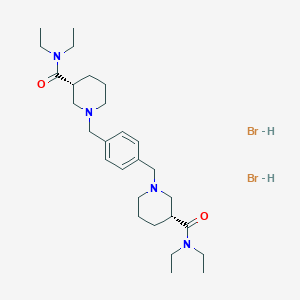
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide, also known as ABDP, is a chemical compound that has been widely used in scientific research. It belongs to the class of amine-reactive crosslinkers, which are commonly used to study protein-protein interactions and protein structure.
Mecanismo De Acción
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is an amine-reactive crosslinker that reacts with primary amines on proteins, such as lysine residues, to form stable covalent bonds. The reaction occurs under mild conditions, and the resulting crosslinks are stable in the presence of denaturants such as urea and guanidine hydrochloride. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can crosslink proteins in their native state, allowing the identification of protein complexes and the determination of protein quaternary structures.
Efectos Bioquímicos Y Fisiológicos
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has no known biochemical or physiological effects on living organisms. It is a chemical compound that is used exclusively in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has several advantages for lab experiments. It is a highly specific crosslinker that reacts with primary amines on proteins, allowing for the selective labeling and crosslinking of proteins. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is also a water-soluble compound, which makes it easy to handle and use in lab experiments. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can crosslink proteins in their native state, allowing for the identification of protein complexes and the determination of protein quaternary structures.
However, there are also some limitations to the use of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide in lab experiments. One limitation is that alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can only crosslink proteins that have primary amines, such as lysine residues. Proteins that do not have primary amines cannot be crosslinked with alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can only crosslink proteins that are in close proximity to each other. Proteins that are separated by large distances cannot be crosslinked with alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide.
Direcciones Futuras
There are several future directions for the use of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide in scientific research. One future direction is the development of new crosslinkers that can crosslink proteins that do not have primary amines. Another future direction is the development of new techniques for the detection and identification of crosslinked proteins. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be used in combination with other crosslinkers to study protein-protein interactions and protein structure in greater detail.
Métodos De Síntesis
The synthesis of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide involves the reaction between p-xylene diamine and N,N-diethylcarbamoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine to obtain alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide. The purity of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be improved by recrystallization from ethanol. The chemical structure of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is shown below:
Aplicaciones Científicas De Investigación
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has been widely used in scientific research to study protein-protein interactions and protein structure. It can be used to crosslink proteins in their native state, allowing the identification of protein complexes and the determination of protein quaternary structures. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can also be used to study protein conformational changes and protein-protein interactions in solution. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be used to label proteins with fluorescent dyes or biotin, which allows for the detection of proteins in complex mixtures.
Propiedades
Número CAS |
142632-31-3 |
|---|---|
Nombre del producto |
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide |
Fórmula molecular |
C28H48Br2N4O2 |
Peso molecular |
632.5 g/mol |
Nombre IUPAC |
(3R)-1-[[4-[[(3R)-3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide;dihydrobromide |
InChI |
InChI=1S/C28H46N4O2.2BrH/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4;;/h13-16,25-26H,5-12,17-22H2,1-4H3;2*1H/t25-,26-;;/m1../s1 |
Clave InChI |
OJASMMNWWIJWFK-KUSCCAPHSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@@H]1CCCN(C1)CC2=CC=C(C=C2)CN3CCC[C@H](C3)C(=O)N(CC)CC.Br.Br |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC.Br.Br |
SMILES canónico |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



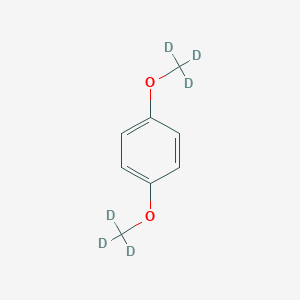
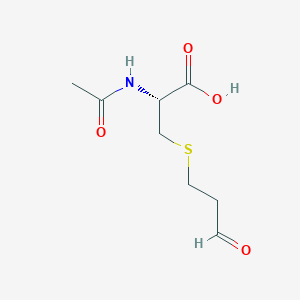
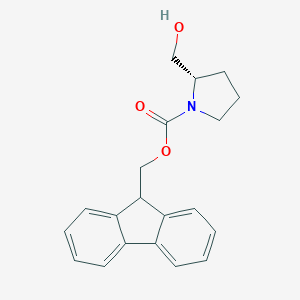
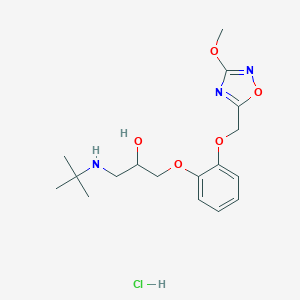
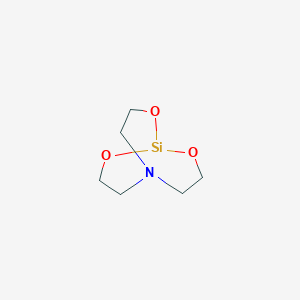

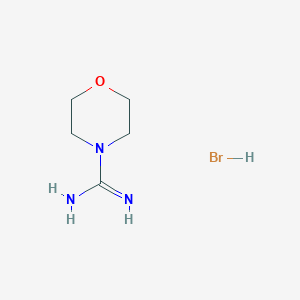
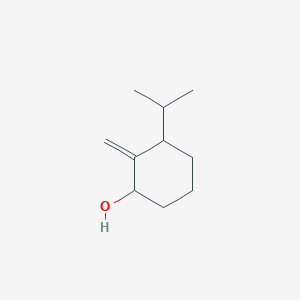
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
